Sodium (nitrilotriacetato)strontate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

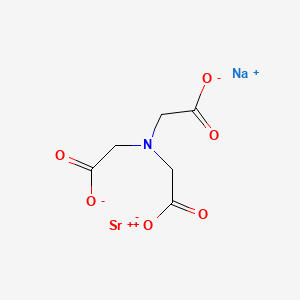

Sodium (nitrilotriacetato)strontate is a coordination compound that involves the chelation of strontium ions by nitrilotriacetic acid (NTA) ligands. This compound is of interest due to its potential applications in various fields, including environmental science, materials science, and industrial chemistry. The nitrilotriacetic acid component acts as a chelating agent, forming stable complexes with metal ions, which can be utilized in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium (nitrilotriacetato)strontate typically involves the reaction of nitrilotriacetic acid with strontium salts in the presence of sodium hydroxide. The general reaction can be represented as follows: [ \text{NTA} + \text{Sr(OH)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions where nitrilotriacetic acid is reacted with strontium hydroxide and sodium hydroxide under controlled conditions. The reaction mixture is then purified to isolate the desired product.

Types of Reactions:

Chelation: this compound primarily undergoes chelation reactions where the NTA ligand forms stable complexes with metal ions.

Substitution: The compound can participate in substitution reactions where the strontium ion can be replaced by other metal ions under appropriate conditions.

Common Reagents and Conditions:

Chelation: Reagents such as nitrilotriacetic acid and strontium salts are used under basic conditions (presence of sodium hydroxide).

Substitution: Metal salts (e.g., calcium chloride, magnesium sulfate) can be used to replace strontium in the complex.

Major Products Formed:

Chelation: this compound.

Substitution: Complexes with other metal ions, such as calcium (nitrilotriacetato) or magnesium (nitrilotriacetato).

Aplicaciones Científicas De Investigación

Sodium (nitrilotriacetato)strontate has several applications in scientific research:

Environmental Science: Used in water treatment processes to remove heavy metals by chelation.

Materials Science: Employed in the synthesis of advanced materials, such as strontium titanate, which has applications in electronics and catalysis.

Industrial Chemistry: Utilized as a chelating agent in various industrial processes to stabilize metal ions and prevent precipitation.

Mecanismo De Acción

The mechanism of action of sodium (nitrilotriacetato)strontate involves the chelation of metal ions by the nitrilotriacetic acid ligand. The NTA ligand forms a stable, tridentate complex with the strontium ion, effectively sequestering it and preventing it from participating in unwanted side reactions. This chelation process is driven by the formation of strong coordinate bonds between the nitrogen and oxygen atoms of the NTA ligand and the strontium ion .

Comparación Con Compuestos Similares

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent that forms stable complexes with metal ions.

Iminodiacetic acid (IDA): A chelating agent similar to NTA but with fewer carboxylate groups.

Uniqueness: Sodium (nitrilotriacetato)strontate is unique due to its specific chelation properties with strontium ions, making it particularly useful in applications where strontium stabilization is required. Compared to EDTA and IDA, NTA forms slightly less stable complexes but is often preferred due to its lower cost and environmental impact .

Propiedades

Número CAS |

92988-11-9 |

|---|---|

Fórmula molecular |

C6H6NNaO6Sr |

Peso molecular |

298.72 g/mol |

Nombre IUPAC |

sodium;strontium;2-[bis(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.Na.Sr/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+1;+2/p-3 |

Clave InChI |

JJKPPCRRBKECFL-UHFFFAOYSA-K |

SMILES canónico |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sr+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)